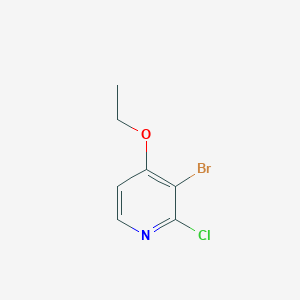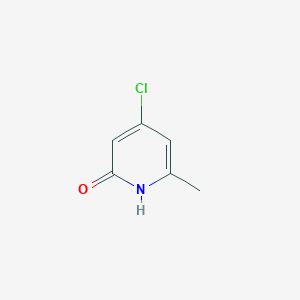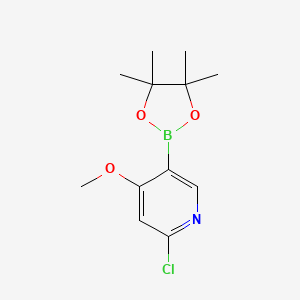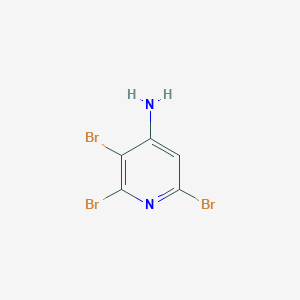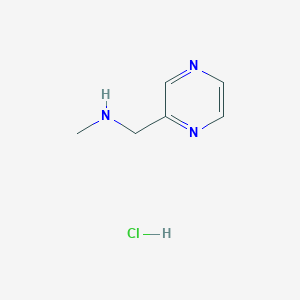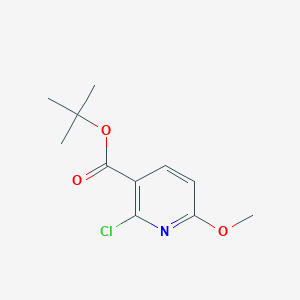![molecular formula C8H7N3O B8052978 1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B8052978.png)
1H-pyrrolo[3,2-b]pyridine-3-carboxamide
Übersicht
Beschreibung
1H-pyrrolo[3,2-b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Phosphodiesterase 4B (PDE4B) Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated as selective and potent PDE4B inhibitors. These inhibitors are significant for their potential application in the treatment of central nervous system diseases due to their selective inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli (Vadukoot et al., 2020).
ACC1 Inhibitors for Cancer and Fatty Acid Related Diseases
1H-Pyrrolo[3,2-b]pyridine-3-carboxamide derivatives were explored as ACC1 inhibitors. These compounds, specifically a 1-isopropyl derivative, displayed potent ACC1 inhibition, cellular potency, and favorable bioavailability, indicating their potential as research tools and therapeutic agents for cancer and fatty acid-related diseases (Mizojiri et al., 2019).
Allosteric mGluR5 Antagonists
The compound class 1H-pyrrolo[2,3-c]pyridine-7-carboxamides was identified as a new series of allosteric mGluR5 antagonists. The variation in substituents attached to the heterocyclic scaffold improved the physicochemical parameters, maintaining high in vitro potency, which is significant for potential therapeutic applications (Koller et al., 2012).
Functionalization for Agrochemicals and Functional Materials
Functionalization of 1H-pyrrolo[2,3-b]pyridine was explored to develop compounds directing toward agrochemicals and functional materials. This includes the introduction of amino groups and conversion to podant-type compounds, demonstrating the compound's versatility in chemical synthesis (Minakata et al., 1992).
Antitubercular and Antibacterial Activities
Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives were synthesized and evaluated for their antitubercular and antibacterial activities. These compounds showed significant activity against various bacterial strains, indicating their potential in developing new antimicrobial agents (Bodige et al., 2019).
Eigenschaften
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)5-4-11-6-2-1-3-10-7(5)6/h1-4,11H,(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBKVWCLVTYNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)C(=O)N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B8052907.png)
![Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8052913.png)


![4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B8052946.png)

